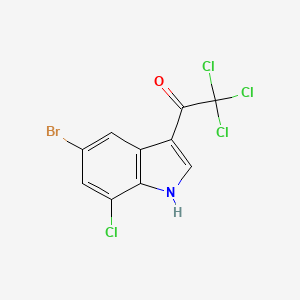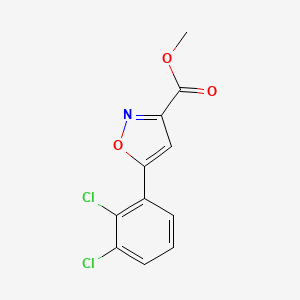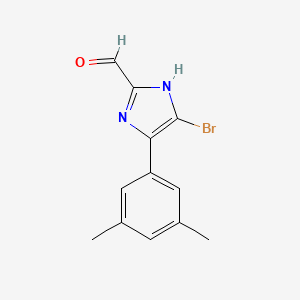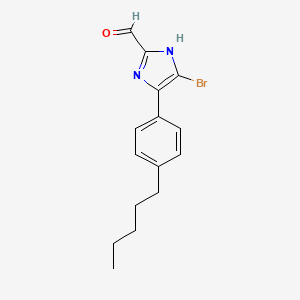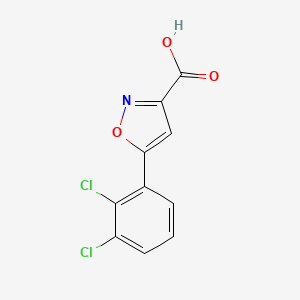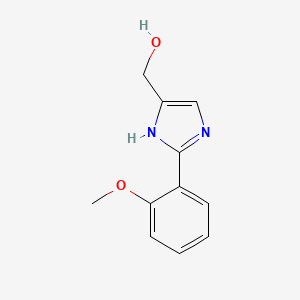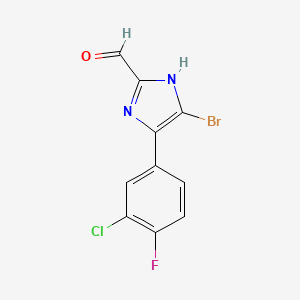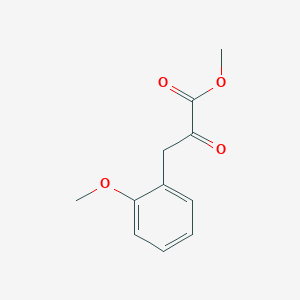
(1R,2R)-1-Amino-4-fluoroindane-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-4-fluoroindane-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a fluorine atom on the indane ring makes it an interesting subject for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-4-fluoroindane-2-ol typically involves several steps, starting from commercially available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-4-fluoroindane-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imines, while reduction can yield various amino alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-4-fluoroindane-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-4-fluoroindane-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluoro groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets, leading to significant biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-2-indanol: Similar in structure but lacks the fluoro group.
(1R,2R)-1-Amino-4-chloroindane-2-ol: Similar but with a chloro group instead of a fluoro group.
(1R,2R)-1-Amino-4-bromoindane-2-ol: Similar but with a bromo group.
Uniqueness
The presence of the fluoro group in (1R,2R)-1-Amino-4-fluoroindane-2-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug properties .
Eigenschaften
Molekularformel |
C9H10FNO |
|---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
1-amino-4-fluoro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-5-6(7)4-8(12)9(5)11/h1-3,8-9,12H,4,11H2 |
InChI-Schlüssel |
SKFVCKXKAATWFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=C1C(=CC=C2)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


